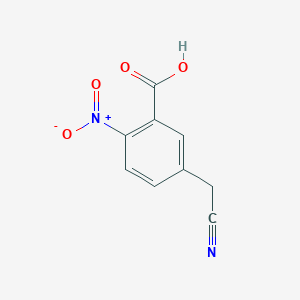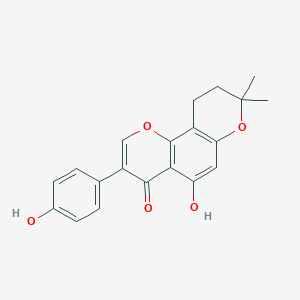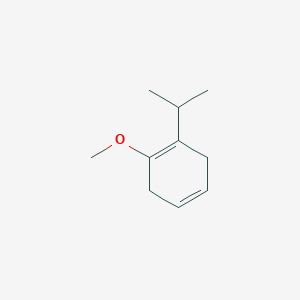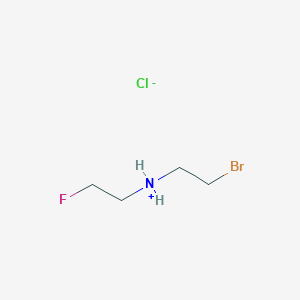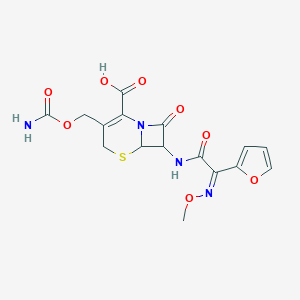
2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrahydro derivative of pyran, which is a six-membered heterocyclic compound containing oxygen. In
Aplicaciones Científicas De Investigación
2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the field of organic electronics, where it can be used as a building block for the synthesis of functional materials. It has also shown potential in the field of pharmaceuticals, where it can be used as a starting material for the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or proteins, leading to an alteration in their activity. Further studies are required to elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- has a range of biochemical and physiological effects. This compound has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. It has also been shown to exhibit anti-inflammatory and antioxidant activity, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- is its versatility in various fields of scientific research. This compound can be easily synthesized, and its derivatives can be modified to suit specific applications. However, one of the limitations of this compound is its limited solubility in water, which may pose challenges in certain experiments.
Direcciones Futuras
There are several future directions for the research of 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)-. One potential avenue of research is the development of new synthetic methods to improve the yield and efficiency of the reaction. Another potential direction is the synthesis of novel derivatives of this compound with enhanced properties. Additionally, further studies are required to elucidate the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- is a versatile compound with potential applications in various fields of scientific research. Its synthesis method has been extensively studied, and it has shown promising results in the fields of organic electronics and pharmaceuticals. Further studies are required to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Propiedades
Número CAS |
19754-59-7 |
|---|---|
Nombre del producto |
2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- |
Fórmula molecular |
C19H34O2 |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
2-tetradec-9-ynoxyoxane |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h19H,2-4,7-18H2,1H3 |
Clave InChI |
XVYMXOGWTFACKK-UHFFFAOYSA-N |
SMILES |
CCCCC#CCCCCCCCCOC1CCCCO1 |
SMILES canónico |
CCCCC#CCCCCCCCCOC1CCCCO1 |
Otros números CAS |
19754-59-7 |
Sinónimos |
Tetrahydro-2-(9-tetradecynyloxy)-2H-pyran |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

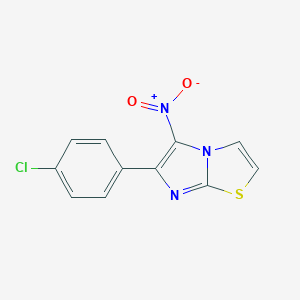
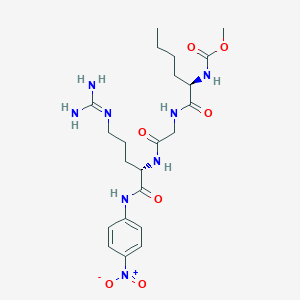
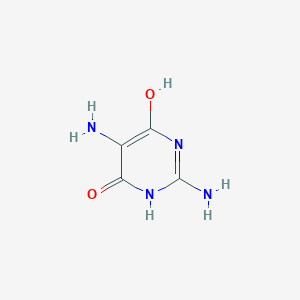
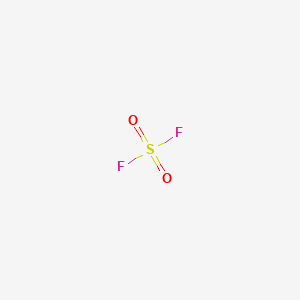
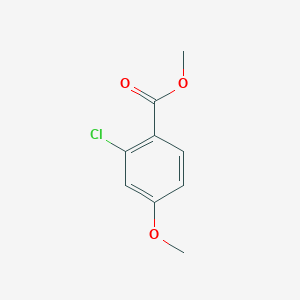
![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)
![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)
